Bis(2-methoxyethyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Bis(2-methoxyethyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyethyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of sodium acetate as a catalyst . The reaction conditions are usually mild, and the products are isolated by simple filtration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methoxyethyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Bis(2-methoxyethyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Bis(2-methoxyethyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
Bis(2-methoxyethyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C32H38N4O8S |
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Molecular Weight |
638.7 g/mol |
IUPAC Name |
bis(2-methoxyethyl) 4-[3-[4-(dimethylsulfamoyl)phenyl]-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C32H38N4O8S/c1-21-27(31(37)43-18-16-41-5)29(28(22(2)33-21)32(38)44-19-17-42-6)26-20-36(24-10-8-7-9-11-24)34-30(26)23-12-14-25(15-13-23)45(39,40)35(3)4/h7-15,20,29,33H,16-19H2,1-6H3 |
InChI Key |
SADULGHGPSZYST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)C(=O)OCCOC |
Origin of Product |
United States |
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